molecular formula C18H16N2O3 B5709662 (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5709662
M. Wt: 308.3 g/mol
InChI Key: SLFDVMGOZYDXOD-ZHACJKMWSA-N
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Description

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a nitrophenyl group through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 3,4-dihydroquinoline with 3-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol using sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction of the nitro group: 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-AMINOPHENYL)-2-PROPEN-1-ONE.

    Reduction of the carbonyl group: 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPANOL.

Scientific Research Applications

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, its nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.

    Fluoroquinolonic acid: Another quinoline derivative with significant biological activity.

Uniqueness

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its specific structural features, such as the combination of a quinoline ring with a nitrophenyl group through a propenone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(11-10-14-5-3-8-16(13-14)20(22)23)19-12-4-7-15-6-1-2-9-17(15)19/h1-3,5-6,8-11,13H,4,7,12H2/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDVMGOZYDXOD-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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